(1R)-1-(3-Furyl)propylamine
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Overview
Description
(1R)-1-(3-Furyl)propylamine: is an organic compound featuring a furan ring attached to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available furfural and a suitable amine.
Reaction Steps:
Industrial Production Methods: Industrial production may involve catalytic hydrogenation and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Furan carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its amine group.
Medicine:
Drug Development: Potential precursor for pharmaceuticals targeting neurological conditions.
Industry:
Polymer Synthesis: Can be used in the synthesis of polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The amine group can interact with enzyme active sites, potentially inhibiting their activity.
Receptor Binding: May bind to specific receptors in biological systems, altering signal transduction pathways.
Comparison with Similar Compounds
(1R)-1-(2-Furyl)propylamine: Similar structure but with the furan ring in a different position.
(1R)-1-(4-Furyl)propylamine: Another isomer with the furan ring in the 4-position.
Uniqueness:
Positional Isomerism: The position of the furan ring can significantly affect the compound’s reactivity and biological activity.
Stereochemistry: The (1R) configuration may confer specific interactions with chiral environments in biological systems.
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1R)-1-(furan-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H11NO/c1-2-7(8)6-3-4-9-5-6/h3-5,7H,2,8H2,1H3/t7-/m1/s1 |
InChI Key |
OSAFTHIOPIVQPO-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=COC=C1)N |
Canonical SMILES |
CCC(C1=COC=C1)N |
Origin of Product |
United States |
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